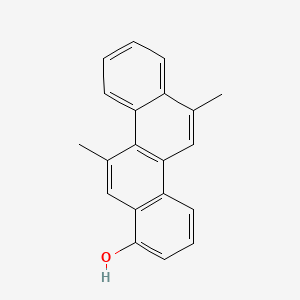![molecular formula C31H23N3 B14422440 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline CAS No. 84285-20-1](/img/no-structure.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications .
Métodos De Preparación
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline typically involves Suzuki coupling reactions. The process begins with the commercially available 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, which is then reacted with various aryl halide derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its performance in electronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mecanismo De Acción
The mechanism by which 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline exerts its effects is primarily through its ability to transport holes in electronic devices. The compound’s molecular structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing the device’s efficiency and stability . The molecular targets and pathways involved include the interaction with other organic molecules in the device, facilitating the movement of charges.
Comparación Con Compuestos Similares
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is often compared with other similar compounds such as:
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells.
Carbazole: A simpler compound that serves as a building block for more complex molecules.
N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine: Another hole-transporting material used in electronic devices.
The uniqueness of this compound lies in its specific structural properties, which provide a balance of stability, efficiency, and ease of synthesis, making it a valuable compound in the field of organic electronics.
Propiedades
| 84285-20-1 | |
Fórmula molecular |
C31H23N3 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
4-(carbazol-9-yliminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C31H23N3/c1-3-11-25(12-4-1)33(26-13-5-2-6-14-26)27-21-19-24(20-22-27)23-32-34-30-17-9-7-15-28(30)29-16-8-10-18-31(29)34/h1-23H |
Clave InChI |
IHWSQPSBWTUBJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)


![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
